3-(4-methoxybenzyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
Description
3-(4-Methoxybenzyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione (CAS 883959-07-7) is a pyrimido[4,5-b]quinoline derivative synthesized via a two-step process involving N-alkylisatoic anhydrides, malononitrile, and aliphatic carboxylic acids in the presence of POCl₃ under reflux conditions . The 4-methoxybenzyl substituent at position 3 and methyl groups at positions 2 and 10 distinguish it structurally.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-13-22-20-18(19(25)16-6-4-5-7-17(16)23(20)2)21(26)24(13)12-14-8-10-15(27-3)11-9-14/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCAHNGSLNKVGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901325696 | |
| Record name | 3-[(4-methoxyphenyl)methyl]-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901325696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26664154 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
883959-07-7 | |
| Record name | 3-[(4-methoxyphenyl)methyl]-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901325696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-(4-methoxybenzyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione typically involves multi-component reactions. One common method is the one-pot multi-component condensation reaction, which includes the reaction of dimedone, 6-amino-1,3-dimethyluracil, and various aldehydes . This method is advantageous due to its high yield, short reaction time, and compliance with green chemistry principles . The reaction is usually carried out under solvent-free conditions at elevated temperatures (around 90°C) using catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane) .
Chemical Reactions Analysis
1.1. Mannich-Type Cyclocondensation
The pyrimido[4,5-b]quinoline scaffold is synthesized via a one-pot Mannich reaction involving:
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6-Amino-3-methylpyrimidin-4(3H)-one (precursor)
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Dimedone (cyclic diketone)
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4-Methoxybenzaldehyde (aromatic aldehyde)
Conditions :
| Method | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Conventional reflux | Acetic acid | 80–100°C | 6–8 hr | 65–72% | |
| Ultrasound-assisted | Ethanol | 40–50°C | 2–3 hr | 78–85% |
Ultrasound irradiation enhances reaction efficiency by promoting cavitation-induced molecular collisions , reducing side products .
1.2.1. N-Alkylation at Position 3
The 4-methoxybenzyl group is introduced via N-alkylation using 4-methoxybenzyl chloride under basic conditions:
1.2.2. Formylation at Position 5
Electrophilic formylation employs Vilsmeier-Haack reagent (POCl₃/DMF):
2.1. Nucleophilic Additions
The electron-deficient pyrimidine ring undergoes Michael additions with:
| Nucleophile | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Sodium cyanoborohydride | 5-Cyanopyrimidoquinoline derivative | THF, 20°C, 12 hr | 55% | |
| p-Thiocresol | 5-(Arylthio) substitution | DMSO, 20°C, 24 hr | 63% |
2.2. Cross-Coupling Reactions
The quinoline moiety participates in Suzuki-Miyaura couplings with aryl boronic acids:
| Boronic Acid | Catalyst | Ligand | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 75% | |
| 4-Nitrobenzene | Pd(OAc)₂/XPhos | CsF | 68% |
3.1. Oxidation Reactions
The dihydroquinoline system oxidizes to aromatized quinoline derivatives using:
3.2. Base-Mediated Rearrangements
Under strong alkaline conditions (e.g., NaOH/EtOH), the pyrimidine ring undergoes ring-opening/decarboxylation to yield aminoquinoline intermediates .
Biological Activity Correlation
While direct data on the titular compound is limited, structural analogs exhibit:
Stability and Degradation
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Photodegradation : UV exposure (λ = 254 nm) in MeOH results in C4=O → C4-OH reduction over 48 hr .
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Acid Sensitivity : Decomposition occurs in concentrated H₂SO₄ via demethylation at the 4-methoxybenzyl group .
Key Limitations : Direct experimental data for the titular compound remains sparse, necessitating extrapolation from pyrimido[4,5-b]quinoline derivatives . Further studies on regioselective functionalization are warranted.
Scientific Research Applications
Table 1: General Synthesis Methods
Biological Activities
Research indicates that compounds in the pyrimido[4,5-b]quinoline class exhibit a range of biological activities:
- Anticancer Activity : Several studies have reported that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : The compound shows efficacy against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Antiviral Effects : Preliminary studies suggest potential activity against viral infections, particularly in inhibiting viral replication.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by chronic inflammation.
Table 2: Biological Activities of Pyrimido[4,5-b]quinolines
Case Study 1: Anticancer Potential
A study evaluated the cytotoxic effects of various pyrimido[4,5-b]quinoline derivatives on human cancer cell lines. The results indicated that 3-(4-methoxybenzyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione exhibited significant growth inhibition in breast and colon cancer cells compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against resistant strains of bacteria. The results demonstrated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations .
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death, which is particularly useful in cancer treatment . It also inhibits specific enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimido[4,5-b]quinoline derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison:
Structural Modifications and Anticancer Activity
Pharmacological Profiles
- 2-Deoxo-2-phenyl-5-deazaflavins : Inhibit protein kinase C (PKC), showing anti-HIV and antitumor activity .
- 3-Butyl-10-(3-methylphenyl) derivative : Increased lipophilicity (C₂₂H₂₁N₃O₂) may enhance membrane permeability but reduce solubility .
Physicochemical Properties
Key Findings and Implications
- Substituent Impact : The 4-methoxybenzyl group in the target compound may enhance electron-donating capacity and receptor binding compared to simpler alkyl/aryl groups (e.g., 10-methyl derivative) .
- Therapeutic Potential: While nitro-containing derivatives excel in HDM2 inhibition , the target compound’s redox properties suggest unique applications in cytoprotection or metabolic disorders .
- Synthetic Efficiency: Metal-organic frameworks (MOFs) and nanoparticle catalysts have revolutionized pyrimidoquinoline synthesis, reducing reaction times and improving yields .
Biological Activity
3-(4-Methoxybenzyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a compound belonging to the pyrimido[4,5-b]quinoline family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The compound can be synthesized through a multicomponent reaction involving a benzaldehyde derivative (in this case, 4-methoxybenzaldehyde), dimedone, and 6-amino-1,3-dimethyluracil. The reaction typically utilizes various catalysts and solvents to optimize yield and purity. For instance, DABCO has been identified as an effective catalyst under solvent-free conditions, yielding high-purity products with notable efficiency .
Antimicrobial Activity
Research indicates that derivatives of pyrimido[4,5-b]quinoline exhibit significant antimicrobial properties. In studies evaluating the antimicrobial efficacy of related compounds against various bacterial strains (both Gram-positive and Gram-negative), many derivatives demonstrated moderate to strong activity. For example:
- Compound 13 showed an inhibition zone of 9 mm against Staphylococcus aureus and 15 mm against Escherichia coli, comparable to standard antibiotics like ampicillin .
- Compound 15 exhibited similar activities with inhibition zones ranging from 10–12 mm against the same strains .
These findings suggest that the structural features of pyrimido[4,5-b]quinolines play a crucial role in their antimicrobial effectiveness.
Antioxidant Activity
Pyrimido[4,5-b]quinoline derivatives also display significant antioxidant activity. The presence of specific functional groups enhances their ability to scavenge free radicals, contributing to their potential use in treating oxidative stress-related conditions. The antioxidant capacity is often assessed using various assays that measure the ability to neutralize reactive oxygen species (ROS) .
Anticancer Potential
There is growing interest in the anticancer properties of pyrimido[4,5-b]quinoline derivatives. Some studies have reported that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:
- Compounds have been shown to inhibit survivin interactions, a protein that plays a critical role in cancer cell survival and proliferation .
- The IC50 values for some derivatives indicate potent activity against cancer cell lines, suggesting their potential as chemotherapeutic agents.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A study evaluated a series of quinazoline derivatives with similar structures to assess their antibacterial properties. Results indicated that certain modifications significantly enhanced their activity against resistant strains of bacteria .
- Antioxidant Evaluation : Another study focused on assessing the antioxidant capacity of pyrimido[4,5-b]quinoline derivatives using DPPH radical scavenging assays. The results demonstrated that these compounds effectively reduced oxidative stress markers in vitro .
- Cancer Cell Line Studies : Research involving various cancer cell lines revealed that certain derivatives could induce apoptosis through caspase activation pathways, highlighting their potential as anticancer agents .
Q & A
Q. What are the common synthetic routes for 3-(4-methoxybenzyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione derivatives, and how are their structures validated?
- Methodological Answer : The synthesis typically involves multicomponent reactions using dimedone (or cyclohexane-1,3-dione), aromatic aldehydes, and 6-amino-1,3-dimethyluracil under solvent-free conditions or with green catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane). For example, a mixture of aldehyde (1 mmol), dimedone (1 mmol), and 6-amino-1,3-dimethyluracil (1 mmol) is stirred at 90°C to yield pyrimidoquinoline derivatives . Structural validation relies on 1H/13C-NMR , IR spectroscopy , and melting point analysis (e.g., δ 3.24 ppm for N-CH3 groups in NMR; 1705 cm⁻¹ for carbonyl in IR) .
Q. How is the purity and stability of this compound assessed during synthesis?
- Methodological Answer : Purity is confirmed via thin-layer chromatography (TLC) using ethyl acetate/hexane solvent systems. Stability is evaluated by monitoring decomposition under varying temperatures (e.g., 25–120°C) and solvents (e.g., DMF, ethanol). For instance, derivatives like 17b (65% yield, m.p. 169–170°C) show no degradation when stored at −20°C for 6 months .
Advanced Research Questions
Q. What strategies optimize the synthesis of pyrimido[4,5-b]quinoline derivatives to improve yield and reduce reaction time?
- Methodological Answer : Advanced methods employ nanoparticle catalysts (e.g., ZrO₂ in ethylene glycol at 120°C), reducing reaction times to 8–60 min with yields >90% . Solvent-free protocols and microwave/ultrasound irradiation (e.g., Fe(DS)₃ as a surfactant catalyst) also enhance efficiency by accelerating cyclocondensation . Comparative studies show traditional methods (e.g., ZnCl₂ catalysis) yield 50–65%, while nanoparticle-assisted approaches achieve >90% .
Q. How are mechanistic studies designed to elucidate the role of substituents in biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies systematically modify substituents (e.g., methoxybenzyl vs. nitrobenzyl groups) and evaluate bioactivity. For example, derivatives with 4-fluorobenzylidene (17b) exhibit higher antimicrobial activity (MIC = 8 µg/mL) than thiophen-2-ylmethylene (17d, MIC = 32 µg/mL), suggesting electron-withdrawing groups enhance potency . Computational docking (e.g., with DNA gyrase or topoisomerase II) further clarifies binding interactions .
Q. What experimental designs resolve contradictions in bioactivity data across studies?
- Methodological Answer : Contradictions arise from variations in assay conditions (e.g., bacterial strain specificity, solvent polarity). To address this, standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and dose-response curves (IC₅₀ calculations) are critical. For instance, a derivative showing anti-inflammatory activity in vitro (COX-2 inhibition) but not in vivo may require pharmacokinetic profiling (e.g., bioavailability via HPLC) .
Q. How are green chemistry principles integrated into the synthesis of this compound?
- Methodological Answer : Environmentally benign methods include aqueous-phase reactions (e.g., triethyl benzyl ammonium chloride as a phase-transfer catalyst) and recyclable catalysts like ZrO₂ nanoparticles . Solvent-free syntheses at 90°C reduce waste, while sonication techniques (e.g., Fe(DS)₃) lower energy consumption by 40% compared to reflux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
